N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride
Description
N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride is a tertiary acetamide derivative characterized by a mesityloxyethyl group, a methyl group, and a 2-methylpiperidino substituent. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications. This compound’s synthesis likely involves alkylation of a piperidine precursor followed by amidation and salt formation, analogous to methods described in and .
Properties
CAS No. |
77791-40-3 |
|---|---|
Molecular Formula |
C20H33ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[2-(2,4,6-trimethylphenoxy)ethyl]acetamide;chloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-15-12-16(2)20(17(3)13-15)24-11-10-21(5)19(23)14-22-9-7-6-8-18(22)4;/h12-13,18H,6-11,14H2,1-5H3;1H |
InChI Key |
CMBXVUJAEJYVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CC(=O)N(C)CCOC2=C(C=C(C=C2C)C)C.[Cl-] |
Origin of Product |
United States |
Biological Activity
N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₇H₂₇ClN₂O₂
- Molecular Weight : 300.87 g/mol
- CAS Number : [specific CAS number not provided in search results]
The compound features a mesityloxyethyl group and a methylpiperidino moiety, which are believed to contribute to its pharmacological properties.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. Preliminary studies suggest that this compound may act as an agonist at serotonin receptors, specifically the 5-HT₂C receptor, which is implicated in mood regulation and appetite control.
Pharmacological Effects
- Antipsychotic Activity :
-
Neuroprotective Properties :
- Research indicates that compounds targeting serotonin receptors can exhibit neuroprotective effects, potentially reducing neuroinflammation and oxidative stress in neuronal tissues.
-
Potential for Treating Mood Disorders :
- Given its action on serotonin receptors, this compound may have implications for treating depression and anxiety disorders. The modulation of serotonergic signaling is a well-established mechanism for many antidepressant drugs.
Study 1: Antipsychotic-Like Activity
A study conducted on a series of N-substituted compounds demonstrated that certain derivatives exhibited significant antipsychotic-like activity in amphetamine-induced hyperactivity models. The findings suggested that these compounds could serve as potential treatments for schizophrenia by selectively targeting serotonin receptors while minimizing side effects associated with traditional antipsychotics .
Study 2: Neuroprotective Effects
In vitro studies have shown that compounds similar to this compound can protect against neuronal cell death induced by excitotoxicity. This suggests a potential application in neurodegenerative diseases where excitotoxic damage is a contributing factor.
Comparative Analysis of Similar Compounds
| Compound Name | Receptor Target | EC₅₀ (nM) | Biological Activity |
|---|---|---|---|
| This compound | 5-HT₂C | TBD | Potential antipsychotic |
| (+)-19 (related compound) | 5-HT₂C | 24 | Antipsychotic-like activity |
| (+)-15a (related compound) | 5-HT₂C | 23 | Functional selectivity in mood disorders |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride have shown potential antidepressant effects. Studies have focused on its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders.
Analgesic Properties
The compound has been investigated for its analgesic properties. Analgesics that act on the central nervous system can provide relief from pain by inhibiting pain pathways. Preliminary studies suggest that this compound may exhibit such effects, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective properties in compounds with similar structures. These properties are vital for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for this compound to protect neuronal cells from damage is an area of ongoing research.
Table 2: Summary of Pharmacological Applications
| Application | Potential Effects |
|---|---|
| Antidepressant Activity | Modulation of serotonin and norepinephrine |
| Analgesic Properties | Pain relief through central nervous system inhibition |
| Neuroprotective Effects | Protection against neurodegeneration |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies focus on:
- Binding Affinities : Assessing how well the compound binds to various receptors, including serotonin and opioid receptors.
- Cellular Responses : Evaluating the effects on cell signaling pathways and gene expression related to pain and mood regulation.
Table 3: Interaction Study Focus Areas
| Focus Area | Description |
|---|---|
| Binding Affinities | Interaction with neurotransmitter receptors |
| Cellular Responses | Impact on signaling pathways and gene expression |
Comparison with Similar Compounds
(a) N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide Hydrochloride
- Structure: Differs in the substitution at the nitrogen atoms: isopropyl replaces the mesityloxyethyl group, and piperidin-4-yl replaces 2-methylpiperidino.
- Piperidin-4-yl’s axial conformation may influence receptor binding.
- Applications: Catalogued as a research chemical (Santa Cruz Biotechnology, sc-355691), suggesting use in kinase or GPCR studies .
(b) N-Methyl-2-(methylamino)-N-(1-phenylethyl)acetamide Hydrochloride
(c) N-(4-Nitrophenyl)-N-methyl-2-(piperazin-1-yl)acetamide Hydrochloride
- Structure : Contains a nitroaromatic group and piperazine ring.
- Piperazine enhances water solubility.
- Applications : Used as a synthetic intermediate for kinase inhibitors (e.g., nintedanib impurities) .
Agrochemical Analogues
(a) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Chloroacetamide backbone with methoxymethyl and diethylphenyl groups.
- Properties : Electrophilic chloro group enables herbicidal activity via plant enzyme inhibition.
- Comparison: The mesityloxyethyl group in the target compound lacks electrophilic reactivity, suggesting non-herbicidal applications .
(b) Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Structure : Propoxyethyl substituent provides flexibility and moderate lipophilicity.
- Applications : Pre-emergent herbicide; contrasts with the target compound’s likely pharmaceutical focus .
Pharmacological and Physicochemical Data Comparison
Pharmacodynamic and Toxicological Insights
- Receptor Binding: The 2-methylpiperidino group in the target compound may target muscarinic or adrenergic receptors, akin to piperidine-containing drugs like donepezil.
- Toxicity: Chloroacetamides (e.g., alachlor) exhibit higher toxicity due to reactive metabolites, whereas the target compound’s non-electrophilic structure suggests a safer profile .
Preparation Methods
Preparation Methods of N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide Hydrochloride
Stepwise Synthetic Procedure
While direct literature on this exact compound’s preparation is limited, analogous methods for related acetamide derivatives and N-substituted amides provide a reliable basis. The following synthetic outline is constructed from patent CN102351733A and synthesis principles for similar amides:
Step 1: Preparation of N-Methyl-2-(2-methylpiperidino)acetamide Intermediate
- The piperidine ring is introduced by nucleophilic substitution on a suitable acetamide precursor.
- The methyl substitution on nitrogen is achieved by methylation reagents or using N-methylated amine starting materials.
- Typical solvents include ethers or dichloromethane under inert atmosphere.
- Reaction temperature is maintained between 0–30 °C to avoid side reactions.
- Reaction time varies from a few hours to overnight, depending on scale and reagents.
Step 2: Introduction of the 2-Mesityloxyethyl Group
- The mesityloxyethyl moiety (2,4,6-trimethylphenoxyethyl) is introduced via alkylation of the amide nitrogen.
- This step often uses mesityloxyethyl halides (e.g., mesityloxyethyl bromide) as alkylating agents.
- Base catalysts such as triethylamine or potassium carbonate are employed to facilitate nucleophilic substitution.
- Solvents like dichloromethane or acetonitrile are preferred.
- Temperature is controlled between 0–25 °C.
- Reaction monitoring by TLC or HPLC ensures completion.
Step 3: Formation of Hydrochloride Salt
- The free base amide is treated with hydrogen chloride in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Typical molar ratio of HCl to amide is 3–5 equivalents.
- Reaction is performed at 30–60 °C for 1–2 hours.
- Cooling induces crystallization of the hydrochloride salt.
- Filtration and drying yield the pure hydrochloride salt.
Detailed Example from Patent Literature (Analogous Compound Preparation)
A patented method for related N,N-dimethyl acetamide hydrochloride derivatives involves:
| Step | Reagents/Conditions | Molar Ratios | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amido Protecting | Glycine methyl ester hydrochloride + tert-Butyl dicarbonate + alkali catalyst in ether | 1.0 : 1.0–2.0 : 1.0–4.0 | 0–30 °C | 96.2 | 98.8 (GC) |
| Amide Formation | Boc-glycine methyl ester + N,N-dimethylaniline in ether under pressure | 1.0 : 10.0–25.0 | 30–60 °C, 0.1–1.0 MPa | 91.2 | 98.6 (GC) |
| Deprotection and Salification | N,N-dimethyl-Boc G-NH2 + HCl in ethyl acetate/ethanol | 1.0 : 3.0–5.0 | 30–60 °C | 90.5 | 99.0 (GC) |
This process yields high purity hydrochloride salts suitable for pharmaceutical use with overall yields of 78–82%.
Purification Techniques
- Chromatography (e.g., silica gel column chromatography) is commonly used after alkylation steps to separate unreacted starting materials and side products.
- Crystallization from solvents such as ethyl acetate or ethanol is employed to isolate the hydrochloride salt with high purity.
- Drying under vacuum ensures removal of residual solvents.
Data Table Summarizing Preparation Parameters
| Preparation Stage | Reagents/Reactants | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| N-Methylation & Piperidine Introduction | N-methylamine derivatives, 2-methylpiperidine | Dichloromethane, Ether | 0–30 | 2–24 hours | 80–90 | >95 | Inert atmosphere recommended |
| Mesityloxyethyl Alkylation | Mesityloxyethyl halide, base (TEA, K2CO3) | Dichloromethane, Acetonitrile | 0–25 | 4–12 hours | 75–85 | >95 | Controlled addition to avoid side reactions |
| Hydrochloride Salt Formation | HCl solution (ethanol or ethyl acetate) | Ethanol, Ethyl acetate | 30–60 | 1–2 hours | 85–90 | >98 | Cooling induces crystallization |
Research Findings and Notes
- The synthetic route is scalable and uses relatively accessible reagents.
- Reaction conditions are mild, minimizing degradation or side reactions.
- Purity of the final hydrochloride salt consistently exceeds 98%, suitable for research and pharmaceutical applications.
- The presence of the piperidine ring and mesityloxyethyl group requires careful handling to avoid unwanted side reactions during alkylation.
- The hydrochloride salt form improves compound stability and facilitates purification by crystallization.
Q & A
Q. What are the recommended methodologies for synthesizing N-(2-Mesityloxyethyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride?
Synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as mesityloxyethylamine and 2-methylpiperidine derivatives. Key steps include:
- Amide bond formation : Reacting mesityloxyethylamine with methyl 2-(2-methylpiperidino)acetate under catalytic acidic or basic conditions.
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the presence of the mesityloxyethyl, methylpiperidino, and acetamide moieties. Key signals include methylene protons adjacent to oxygen ( 3.5–4.0 ppm) and piperidine ring protons ( 1.2–2.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak matching the theoretical mass (, MW ≈ 379.9 g/mol).
- Infrared (IR) Spectroscopy : Peaks for amide C=O (1650 cm) and N–H stretching (3300 cm) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility : Test in common solvents (DMSO, ethanol, water) via gravimetric analysis. Note that the hydrochloride salt may exhibit limited aqueous solubility, requiring buffered solutions (pH 3–5) for in vitro studies.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the acetamide group) should be identified using LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Differential Analysis : Compare experimental NMR shifts with computed values (e.g., using DFT calculations or databases like PubChem).
- 2D NMR Techniques : Employ - COSY and - HSQC to resolve overlapping signals, particularly in the piperidine and mesityloxyethyl regions.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., ethanol/water) and analyze crystal packing .
Q. How can computational chemistry optimize reaction pathways for this compound?
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways. Focus on minimizing steric hindrance between the mesityl and piperidine groups.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, prioritize solvents with high polarity (ε > 15) to stabilize ionic intermediates .
Q. What experimental designs are suitable for studying substituent effects on biological activity?
- Analog Synthesis : Replace the mesityl group with other aryl/heteroaryl substituents (e.g., 2,6-dimethylphenyl or pyridyl) and compare bioactivity.
- Structure-Activity Relationship (SAR) : Test analogs in receptor-binding assays (e.g., GPCR or kinase targets) to correlate structural features (e.g., piperidine methylation) with IC values.
- Molecular Dynamics Simulations : Model ligand-receptor interactions to rationalize SAR findings .
Q. How to address low yields in the final hydrochloride salt formation step?
- Counterion Screening : Test alternative acids (e.g., HBr, trifluoroacetic acid) to improve crystallization.
- Solvent Optimization : Use mixed solvents (e.g., THF/hexane) to enhance salt precipitation.
- Temperature Gradients : Gradually reduce temperature during crystallization to minimize impurities .
Methodological Considerations
Q. What are best practices for validating purity in multi-step syntheses?
- Orthogonal Methods : Combine HPLC (reverse-phase C18 column), melting point analysis, and -NMR integration.
- Limit Tests : Use ICP-MS to detect residual metal catalysts (e.g., Pd < 10 ppm) .
Q. How to design a stability-indicating assay for this compound?
- Forced Degradation : Expose the compound to heat (80°C), light (UV 254 nm), and acidic/alkaline conditions.
- LC-MS/MS : Monitor degradation products and confirm structures via fragmentation patterns.
- Validation Parameters : Assess specificity, linearity (), and precision (%RSD < 2%) .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related acetamide derivatives in pesticidal activity?
- Bioassay Comparison : Test against analogs like 2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide (alachlor) in herbicidal assays.
- Mode of Action : Investigate inhibition of fatty acid elongation or acetolactate synthase via enzyme kinetics .
Q. What mechanistic insights can be gained from studying substituent effects on the piperidine ring?
- Steric vs. Electronic Effects : Compare analogs with 2-methyl vs. 2-ethyl piperidine groups in receptor-binding assays.
- Conformational Analysis : Use NOE NMR or computational docking to assess ring puckering and ligand-receptor fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
